2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-isopropylacetamide
Overview
Description
2-{4-[ethyl(methylsulfonyl)amino]phenoxy}-N-isopropylacetamide is a useful research compound. Its molecular formula is C14H22N2O4S and its molecular weight is 314.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.13002836 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allosteric Modifiers of Hemoglobin :
- This compound has been studied for its potential in modifying hemoglobin's oxygen affinity. Research by Randad et al. (1991) found that similar compounds can be strong allosteric effectors of hemoglobin, which may be beneficial in clinical or biological areas that require a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, and blood storage (Randad et al., 1991).
Pharmacological Characterization for Treatment of Preterm Labor :
- A study by Croci et al. (2007) focused on the characterization of a similar compound, SAR150640, as a new potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. The research highlighted its efficacy in inhibiting spontaneous contractions in human near-term myometrial strips and its potential therapeutic use in mammals during preterm labor (Croci et al., 2007).
Application in Drug Metabolism Studies :
- Zmijewski et al. (2006) explored the use of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a related compound. This application is crucial for structural characterization of metabolites by nuclear magnetic resonance spectroscopy, aiding in drug development and clinical investigations (Zmijewski et al., 2006).
Studies in Sulfonated Thin-Film Composite Membranes :
- Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating potential applications in water treatment and purification technologies (Liu et al., 2012).
Antibacterial Activity of Sulfonamide Moieties :
- Research by Gad-Elkareem and El-Adasy (2010) synthesized new compounds incorporating sulfamoyl moieties, showing promising antibacterial activity. This indicates potential applications in the development of new antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).
Properties
IUPAC Name |
2-[4-[ethyl(methylsulfonyl)amino]phenoxy]-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-16(21(4,18)19)12-6-8-13(9-7-12)20-10-14(17)15-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJDHULZMQNIBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC(=O)NC(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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